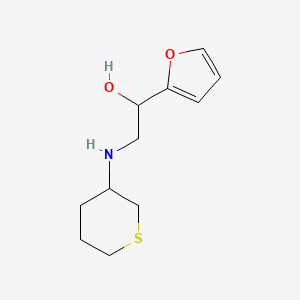
1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a chiral molecule with two enantiomers, which means that it can exist in two mirror-image forms. The compound is also known as FTA, and it exhibits a range of biochemical and physiological effects that make it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol is not fully understood, but it is believed to involve several pathways. FTA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. FTA has also been shown to activate certain signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects that make it an interesting subject of study. It has been shown to have anti-inflammatory and anti-tumor properties, as well as anti-oxidant effects. FTA has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol has several advantages for lab experiments, including its stability and ease of synthesis. FTA is also relatively non-toxic, which makes it a safer alternative to other compounds that have similar properties. However, one limitation of FTA is that it is a chiral molecule, which means that its effects may differ depending on the enantiomer used.
Direcciones Futuras
There are several future directions for research on 1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of FTA and to determine its efficacy in animal models of these disorders. Another area of interest is the development of new synthesis methods for FTA that improve yield and purity. Finally, the potential use of FTA as a lead compound for the development of new drugs with similar properties is an area that warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits a range of biochemical and physiological effects that make it an interesting subject of study. Further research is needed to fully understand the mechanism of action of FTA and to determine its efficacy as a therapeutic agent for various disorders.
Métodos De Síntesis
The synthesis of 1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol involves several steps, including the reaction of furan-2-carboxaldehyde with thian-3-ylamine to produce 1-(furan-2-yl)-2-(thian-3-ylamino)ethanone. This intermediate is then reduced using sodium borohydride to yield this compound. The synthesis method has been optimized to improve yield and purity, and it has been used to produce FTA on a large scale.
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)-2-(thian-3-ylamino)ethanol has been the subject of several scientific studies due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-tumor, and anti-oxidant properties. FTA has also been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(furan-2-yl)-2-(thian-3-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c13-10(11-4-1-5-14-11)7-12-9-3-2-6-15-8-9/h1,4-5,9-10,12-13H,2-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSIFOSJOWRYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone](/img/structure/B7648632.png)
![N-[(3,5-difluorophenyl)methyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648639.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648656.png)
![4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile](/img/structure/B7648671.png)
![13-(3-Methyl-1,2-thiazole-4-carbonyl)-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one](/img/structure/B7648673.png)
![(2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7648681.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B7648688.png)
![N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine](/img/structure/B7648690.png)
![3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7648694.png)
![4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648701.png)
![N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide](/img/structure/B7648718.png)
![4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648721.png)
![1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide](/img/structure/B7648726.png)
![1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one](/img/structure/B7648732.png)